1,2-Bis(4-methoxyphenyl)butan-1-one

Vue d'ensemble

Description

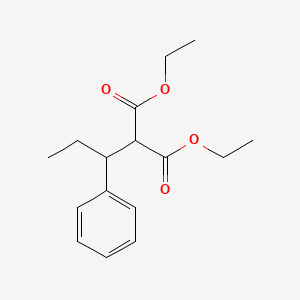

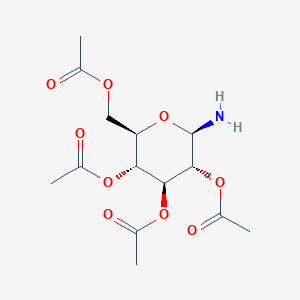

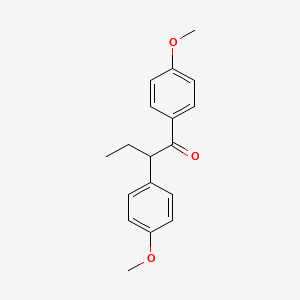

“1,2-Bis(4-methoxyphenyl)butan-1-one” is a chemical compound with the molecular formula C18H20O3 . It has an average mass of 284.350 Da and a monoisotopic mass of 284.141235 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-methoxy-4-(phenylbuta-1,3-diynyl)benzene was achieved through a reaction involving phenylacetylene, p-methoxyphenylacetylene, CuCl2, and Et3N . Another synthesis involved the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,2-Bis(4-methoxyphenyl)butan-1-one has been explored in various synthetic and chemical property studies. For instance, its derivatives have been used in the synthesis of optically active compounds, as demonstrated by Collins and Hobbs (1970), who synthesized enantiomers of 2,3-bis(p-methoxyphenyl)but-1-ene by different routes, establishing its absolute configuration (Collins & Hobbs, 1970). Similarly, Mahata et al. (2003) showed the use of related compounds as a three-carbon synthon for regiospecific synthesis of heterocycles with masked aldehyde functionality (Mahata et al., 2003).

Catalytic Applications

In catalysis, this compound has been involved in studies related to electrochemical conversions and cascade reactions. Bryan and Grimshaw (1997) investigated the electrocatalytic hydrogenation of related compounds at a nickel cathode, examining product compositions and reaction efficiencies (Bryan & Grimshaw, 1997). Morad et al. (2017) reported a one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one from related alcohols using a multifunctional supported AuPd nanoalloy catalyst, highlighting its role in dehydrogenation, aldol condensation, and hydrogenation steps (Morad et al., 2017).

Materials Science and Polymer Research

In materials science and polymer research, this compound's derivatives have been utilized to study new materials and their properties. For example, Kurata et al. (2007) prepared a polymer with a triarylamine pendant group, which showed reversible redox behavior and was useful for creating aminium polyradicals with specific properties (Kurata et al., 2007).

Organic Chemistry and Reaction Mechanisms

In organic chemistry, its applications extend to the study of reaction mechanisms and synthesis of novel compounds. Barton, Ley, and Meerholz (1979) discovered that bis(p-methoxyphenyl) telluroxide, a derivative, acts as a mild and selective oxidizing agent for certain organic functions (Barton, Ley, & Meerholz, 1979). Freeman, Kim, and Rodríguez (1992) explored its reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride, contributing to the knowledge of 1,4-diketones chemistry (Freeman, Kim, & Rodríguez, 1992).

Safety And Hazards

Propriétés

IUPAC Name |

1,2-bis(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-4-17(13-5-9-15(20-2)10-6-13)18(19)14-7-11-16(21-3)12-8-14/h5-12,17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHOMCCEZCLALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283436 | |

| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-methoxyphenyl)butan-1-one | |

CAS RN |

4390-94-7 | |

| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.